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molecular formula C8H8BrN3O4 B1315935 Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate CAS No. 152684-25-8

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Cat. No. B1315935
M. Wt: 290.07 g/mol
InChI Key: FWQJNBFSNAEDGF-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To a mixture of concentrated H2SO4 (60 mL, 1126 mmol) and fuming HNO3 (40 mL, 895 mmol), ethyl (5-bromopyridin-3-yl)carbamate (21.5 g, 88 mmol) was added portionwise at 0° C. After stirring at 0° C. for 5 min, the mixture was stirred at rt overnight and poured onto ice water. A crash out formed and was filtered off and washed thoroughly with water and dried. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (21.26 g, 84%) was thus obtained as a white solid. LCMS (m/z): 290.1 (MH+), 0.76 min. 1H NMR (400 MHz, CDCl3) δ ppm 9.63 (br. s., 1H) 9.33 (d, J=2.0 Hz, 1H) 8.28 (d, J=2.0 Hz, 1H) 4.32 (q, J=7.3 Hz, 3H) 1.68 (br. s., 2H) 1.38 (t, J=7.0 Hz, 4H).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[Br:10][C:11]1[CH:12]=[C:13]([NH:17][C:18](=[O:22])[O:19][CH2:20][CH3:21])[CH:14]=[N:15][CH:16]=1>>[Br:10][C:11]1[CH:12]=[C:13]([NH:17][C:18](=[O:22])[O:19][CH2:20][CH3:21])[C:14]([N+:6]([O-:9])=[O:7])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)NC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise at 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured onto ice water
CUSTOM
Type
CUSTOM
Details
A crash out formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.26 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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